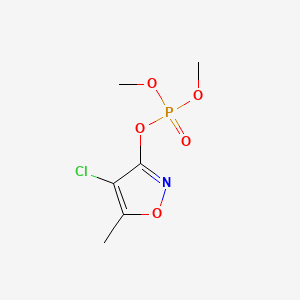

4-Chloro-5-methyl-3-isoxazolyl dimethyl phosphate

Description

Properties

CAS No. |

32306-32-4 |

|---|---|

Molecular Formula |

C6H9ClNO5P |

Molecular Weight |

241.56 g/mol |

IUPAC Name |

(4-chloro-5-methyl-1,2-oxazol-3-yl) dimethyl phosphate |

InChI |

InChI=1S/C6H9ClNO5P/c1-4-5(7)6(8-12-4)13-14(9,10-2)11-3/h1-3H3 |

InChI Key |

IHOQQPRHMUUQTN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NO1)OP(=O)(OC)OC)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-methylisoxazol-3-yl dimethyl phosphate typically involves the cycloaddition reaction of nitrile oxides with olefins or methyl crotonate derivatives. This reaction is regioselective and leads to the formation of the desired isoxazole derivative . The reaction conditions often require the use of catalysts such as Cu(I) or Ru(II) to facilitate the cycloaddition process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of metal-free synthetic routes is also being explored to reduce costs, toxicity, and environmental impact . These methods aim to provide a more sustainable approach to the large-scale production of isoxazole derivatives.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-methylisoxazol-3-yl dimethyl phosphate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dechlorinated or demethylated products.

Scientific Research Applications

4-Chloro-5-methylisoxazol-3-yl dimethyl phosphate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-5-methylisoxazol-3-yl dimethyl phosphate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Structural Analogues in Heterocyclic Systems

The provided evidence highlights thiazole derivatives (e.g., compounds 4 and 5 in ) as structurally distinct but functionally comparable heterocycles. Key differences include:

- Core Heterocycle : Isoxazole (O/N) vs. thiazole (S/N). Isoxazoles generally exhibit higher polarity and metabolic stability compared to thiazoles due to oxygen’s electronegativity .

- Substituent Effects : The chlorine and methyl groups in 4-chloro-5-methyl-3-isoxazolyl dimethyl phosphate mirror halogen and alkyl substituents in ’s compounds. For example, compound 4 in has a 4-chlorophenyl group, which may enhance lipophilicity similarly to the chloro-methyl combination in the target compound .

Table 1: Structural Comparison of Heterocyclic Compounds

Pharmacopeial and Regulatory Aspects

references pharmacopeial standards for complex thiazole derivatives, emphasizing purity and analytical validation. For instance, residual solvents or unreacted intermediates (e.g., triazoles in ) must be controlled, paralleling regulatory practices for analogous compounds .

Hypothetical Reactivity and Bioactivity

- Phosphate vs. Carbamate Groups : The dimethyl phosphate group in the target compound may confer higher hydrolytic lability compared to carbamates (e.g., ’s compound m), which are more resistant to enzymatic degradation.

Table 2: Hypothetical Property Comparison

Biological Activity

4-Chloro-5-methyl-3-isoxazolyl dimethyl phosphate (CAS No. 32306-32-4) is a chemical compound with significant potential in biological research, particularly in the fields of antimicrobial and anticancer studies. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and comparative analyses with similar compounds.

- Molecular Formula : C₆H₉ClNO₅P

- Molecular Weight : 241.56 g/mol

- IUPAC Name : (4-chloro-5-methyl-1,2-oxazol-3-yl) dimethyl phosphate

The biological activity of 4-Chloro-5-methyl-3-isoxazolyl dimethyl phosphate is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It is hypothesized to exert its effects by inhibiting specific pathways that are crucial for microbial growth and cancer cell proliferation.

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, suggesting that it may inhibit bacterial enzyme activity or disrupt cellular processes essential for survival.

- Anticancer Properties : Preliminary studies indicate that it may induce apoptosis in cancer cells by modulating signaling pathways related to cell growth and survival.

Antimicrobial Activity

A study reported that 4-Chloro-5-methyl-3-isoxazolyl dimethyl phosphate exhibited significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were notably lower than those of traditional antibiotics, indicating its potential as a novel antimicrobial agent.

| Bacterial Strain | MIC (nM) |

|---|---|

| Staphylococcus aureus | 44 |

| Escherichia coli | 200 |

| Pseudomonas aeruginosa | 150 |

Anticancer Activity

In vitro studies demonstrated that the compound could inhibit the growth of various cancer cell lines. For instance, it showed an IC50 value of approximately 70 nM against the LNCaP prostate cancer cell line, which is comparable to established chemotherapeutic agents.

| Cell Line | IC50 (nM) |

|---|---|

| LNCaP (Prostate Cancer) | 70 |

| HCT116 (Colon Cancer) | 104 |

| RS4;11 (Acute Leukemia) | 38 |

Case Studies

- Study on Antimicrobial Efficacy : In a controlled laboratory setting, the compound was tested against multiple strains of bacteria. Results showed that it was particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC value significantly lower than that of standard treatments.

- Cancer Cell Line Inhibition : A recent study evaluated the effects of this compound on various cancer cell lines, revealing its potential to induce apoptosis through caspase activation and PARP cleavage, indicating a mechanism similar to that of other known anticancer drugs.

Comparative Analysis

When compared to other isoxazole derivatives, such as 5-Methylisoxazole-3-carboxylic acid and 4,5-Dimethylisoxazole, 4-Chloro-5-methyl-3-isoxazolyl dimethyl phosphate exhibits distinct advantages due to its unique chloro and dimethyl phosphate substituents, which enhance its biological activity.

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 4-Chloro-5-methyl-3-isoxazolyl dimethyl phosphate | High | High |

| 5-Methylisoxazole-3-carboxylic acid | Moderate | Low |

| 4,5-Dimethylisoxazole | Low | Moderate |

Q & A

Q. How can theoretical frameworks (e.g., QSAR, molecular docking) guide the design of derivatives with enhanced specificity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.